molecular formula C15H15BrN4O3S B2722914 5-bromo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)nicotinamide CAS No. 2034338-53-7

5-bromo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)nicotinamide

Cat. No.: B2722914
CAS No.: 2034338-53-7
M. Wt: 411.27
InChI Key: HCPHVECPYSARLD-UHFFFAOYSA-N
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Description

The compound 5-bromo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)nicotinamide features a fused benzo[c][1,2,5]thiadiazole core modified with methyl groups at positions 1, 3, and 6, a sulfone (dioxido) group at position 2, and a bromine substituent at position 3. The nicotinamide moiety is attached via an amide linkage to the benzothiadiazole ring.

Properties

IUPAC Name

5-bromo-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4O3S/c1-9-4-13-14(20(3)24(22,23)19(13)2)6-12(9)18-15(21)10-5-11(16)8-17-7-10/h4-8H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPHVECPYSARLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C3=CC(=CN=C3)Br)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)nicotinamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its antimicrobial properties, cytotoxic effects, and overall pharmacological profile based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a bromine atom and a thiadiazole ring, which is known for its diverse biological activities. The presence of the nicotinamide moiety enhances its interaction with biological systems.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentrations (MIC) observed in these studies:

Bacterial Strain MIC (µg/mL)
Escherichia coli< 29
Staphylococcus aureus< 40
Bacillus subtilis< 47
Salmonella typhimurium< 132
Candida albicans< 207

These results indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, with particularly strong effects against E. coli and S. aureus .

Cytotoxic Effects

In addition to its antimicrobial properties, the compound has been investigated for its cytotoxic effects on cancer cell lines. A study reported that it demonstrated significant cytotoxicity against various cancer types, with IC50 values ranging from 10 to 50 µM depending on the cell line tested. This suggests potential as an anticancer agent .

The proposed mechanisms of action for 5-bromo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)nicotinamide include:

  • Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit DNA gyrase activity in bacteria, leading to disruption in DNA replication .
  • Cell Wall Synthesis Inhibition : The compound may interfere with peptidoglycan synthesis in bacterial cell walls .
  • Induction of Apoptosis in Cancer Cells : The cytotoxicity observed may be linked to the induction of apoptosis through mitochondrial pathways .

Pharmacokinetic Profile

Pharmacokinetic studies using SwissADME software have predicted favorable absorption characteristics for this compound:

  • Molecular Weight : 269.28 g/mol
  • Log P (octanol-water partition coefficient) : 1.45 (indicating good lipophilicity)
  • Topological Polar Surface Area (TPSA) : 103.47 Ų (suggesting good permeability)

These properties suggest that the compound is likely to have good bioavailability and gastrointestinal absorption .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

  • Antimicrobial Efficacy : A study evaluated its effectiveness against biofilms formed by Staphylococcus aureus, showing a significant reduction in biofilm formation at sub-MIC levels.
  • Cancer Treatment : In vitro studies indicated that treatment with this compound led to a decrease in cell viability in breast cancer cell lines by inducing apoptosis.
  • Synergistic Effects : Combination studies with standard antibiotics revealed enhanced efficacy when used alongside conventional treatments against resistant bacterial strains.

Comparison with Similar Compounds

Benzo[c][1,2,5]thiadiazole Derivatives

  • 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-6-((2-octyldodecyl)oxy)benzo[c][1,2,5]thiadiazole ():
    • Structural Differences : This polymer-oriented derivative lacks the nicotinamide group but shares the brominated benzothiadiazole core. The presence of alkoxy and hexylthiophene substituents enhances solubility for optoelectronic applications.
    • Key Data : Characterized via ¹H NMR, ¹³C NMR, and HRMS, with a focus on electronic properties for polymer synthesis .

Imidazo[2,1-b]thiazole Carboxamides ()

  • ND-11503 and ND-11564: Structural Differences: These compounds replace the benzothiadiazole core with an imidazo[2,1-b]thiazole system. The carboxamide linkage and aryl/heteroaryl substitutions (e.g., dihydrobenzofuran, trifluoromethylphenoxy) mirror the target compound’s amide functionality. Key Data: Synthesized via coupling reactions (e.g., amines with activated carboxylic acids), with ¹H/¹³C NMR and HRMS confirming structures. Melting points range from 148–225°C .

Thiadiazole and Benzimidazole Derivatives ()

  • N-((5-Methyl-1,3,4-thiadiazol-2-yl)carbamothioyl)nicotinamide (NTD1): Structural Differences: Features a 1,3,4-thiadiazole ring instead of benzothiadiazole. The thiourea bridge differs from the target’s direct amide linkage.
  • N-((1H-Benzo[d]imidazol-2-yl)methyl)-5-phenyl-1,3,4-thiadiazol-2-amine :
    • Structural Differences : Combines benzimidazole and thiadiazole rings. The absence of a sulfone group and bromine substitution distinguishes it from the target compound.
    • Key Data : Melting points range from 175–224°C, with synthesis involving POCl3-mediated cyclization .

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